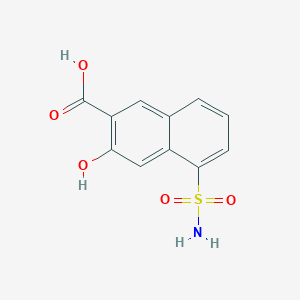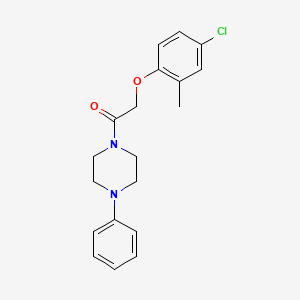
5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of an aminosulfonyl group, a hydroxy group, and a carboxylic acid group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 3-hydroxy-2-naphthalenecarboxylic acid followed by the introduction of an amino group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the sulfonation process. Subsequent steps may involve the use of ammonia or other amine sources to introduce the aminosulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the aminosulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxy and carboxylic acid groups can participate in redox reactions and act as chelating agents, affecting metal ion homeostasis in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminosalicylic acid: Known for its anti-inflammatory properties and use in treating inflammatory bowel disease.
Sulfasalazine: A prodrug that releases 5-aminosalicylic acid in the colon, used for treating rheumatoid arthritis and ulcerative colitis.
Mesalazine: Another form of 5-aminosalicylic acid, used for similar therapeutic purposes.
Uniqueness
5-(Aminosulfonyl)-3-hydroxy-2-naphthalenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalene backbone provides a rigid structure that can interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
3-hydroxy-5-sulfamoylnaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c12-18(16,17)10-3-1-2-6-4-8(11(14)15)9(13)5-7(6)10/h1-5,13H,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURMEEFBWOAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chloro-4,5-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5585524.png)
![5-[(2-Methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5585526.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5585533.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5585550.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5585574.png)

![N~1~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~2~,N~2~-dimethylpentane-1,2-diamine](/img/structure/B5585589.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5585596.png)
![2-(1-azepanylcarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5585613.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5585615.png)

![N,N-dimethyl-2-{[(3-methyl-2-phenylbutanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5585624.png)
![N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5585625.png)
